molecular formula C9H10Br2O2S B13010762 2-Thiophenecarboxylic acid, 4,5-dibromo-, 1,1-dimethylethyl ester CAS No. 62224-26-4

2-Thiophenecarboxylic acid, 4,5-dibromo-, 1,1-dimethylethyl ester

Cat. No.: B13010762
CAS No.: 62224-26-4
M. Wt: 342.05 g/mol
InChI Key: BTJZDXNGGWDHJG-UHFFFAOYSA-N
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Description

Tert-butyl 4,5-dibromothiophene-2-carboxylate: is an organic compound with the molecular formula C₉H₁₀Br₂O₂S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring, as well as a tert-butyl ester group at the 2 position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method involves the bromination of 4,5-dibromothiophene-2-carboxylic acid with bromine in the presence of a catalyst, followed by esterification with tert-butyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production methods for tert-butyl 4,5-dibromothiophene-2-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4,5-dibromothiophene-2-carboxylate is unique due to the presence of the bulky tert-butyl ester group, which can influence the compound’s reactivity and solubility. This makes it particularly useful in the synthesis of sterically hindered molecules and in applications where solubility in organic solvents is important .

Properties

CAS No.

62224-26-4

Molecular Formula

C9H10Br2O2S

Molecular Weight

342.05 g/mol

IUPAC Name

tert-butyl 4,5-dibromothiophene-2-carboxylate

InChI

InChI=1S/C9H10Br2O2S/c1-9(2,3)13-8(12)6-4-5(10)7(11)14-6/h4H,1-3H3

InChI Key

BTJZDXNGGWDHJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(S1)Br)Br

Origin of Product

United States

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